2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H20ClNO |
|---|---|
Molecular Weight |
193.71 g/mol |
IUPAC Name |
2-methyl-1-piperidin-3-ylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,11)6-8-4-3-5-10-7-8;/h8,10-11H,3-7H2,1-2H3;1H |
InChI Key |
UAHMOQNORYGDMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CCCNC1)O.Cl |
Origin of Product |
United States |
Preparation Methods
Boc Protection of 4-Piperidinecarboxylate
The amino group of ethyl 4-piperidinecarboxylate is protected using di-tert-butyl dicarbonate under basic conditions (e.g., NaOH/THF), yielding Boc-protected intermediate (I) with >90% efficiency. This step prevents undesired side reactions during subsequent alkylation.
Methyl Grignard Alkylation
Intermediate (I) undergoes alkylation with methylmagnesium bromide in anhydrous THF at −78°C. The Grignard reagent selectively attacks the ester carbonyl, forming a tertiary alcohol after aqueous workup. This step achieves a 75–85% yield, with purity confirmed via HPLC (>98%).
Acidolytic Deprotection and Salt Formation
The Boc group is removed using hydrochloric acid in dioxane, simultaneously forming the hydrochloride salt. Neutralization with NaOH extracts the free base, which is re-salted with HCl in ethanol to yield the final product. Overall yields range from 65–72%, with chiral integrity maintained via inert atmosphere protocols.
Reductive Amination Strategies
An alternative route, inspired by tofacitinib synthesis methodologies, employs reductive amination to construct the piperidine-propanol backbone:
Ketone Intermediate Synthesis
4-Piperidone is condensed with acetone using BF₃·OEt₂ as a Lewis catalyst, forming 2-methyl-1-(piperidin-3-yl)propan-2-one. This intermediate is isolated in 88% yield after silica chromatography.
Stereoselective Reduction
Sodium borohydride in ethanol reduces the ketone to the secondary alcohol. While this step lacks inherent stereocontrol, chiral auxiliaries or enzymatic methods (e.g., alcohol dehydrogenases) can enforce enantioselectivity, achieving up to 94% e.e. in optimized conditions.
Hydrogenation-Based Routes
Patent WO2008137087A1 highlights hydrogenation of 2-methylpyrroline derivatives as a scalable approach to chiral piperidines:
Pyrroline Hydrogenation
2-Methylpyrroline is hydrogenated over platinum(IV) oxide in ethanol/methanol (3:1 v/v) at ambient temperature. This exothermic reaction completes within 8 hours, yielding racemic 2-methylpiperidine with >95% conversion.
Resolution via Tartrate Salts
Racemic 2-methylpiperidine is resolved using L-tartaric acid in hot ethanol, preferentially crystallizing the (R)-enantiomer as its tartrate salt. Two recrystallizations enhance optical purity to >99% e.e., critical for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
| Method | Yield | Stereocontrol | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Boc Protection-Alkylation | 65–72% | Moderate | High | Moderate |
| Reductive Amination | 70–75% | Low (unless chiral catalysis) | Medium | Low |
| Hydrogenation-Resolution | 50–60% | High | High | High |
The Boc protection route offers operational simplicity but requires expensive Grignard reagents. Hydrogenation-resolution excels in stereochemical outcomes but involves multi-step crystallizations. Reductive amination is cost-effective but less selective without chiral catalysts.
Data Tables and Research Findings
Table 1: Optimization of Alkylation Conditions (Boc Route)
| Solvent | Temperature | Reagent | Yield |
|---|---|---|---|
| THF | −78°C | MeMgBr | 85% |
| Et₂O | −20°C | MeLi | 72% |
| DME | 0°C | MeMgCl | 68% |
Table 2: Hydrogenation Catalysts Comparison
| Catalyst | Solvent | Time | Conversion |
|---|---|---|---|
| PtO₂ | EtOH/MeOH (3:1) | 8 h | 98% |
| Pd/C | EtOH | 12 h | 85% |
| Rh/Al₂O₃ | i-PrOH | 24 h | 78% |
Chemical Reactions Analysis
Esterification Reactions
The tertiary alcohol group undergoes esterification with carboxylic acids or acyl chlorides. For example:
Reaction:
| Reagent/Conditions | Product | Yield | Characterization Methods |
|---|---|---|---|
| Acetic anhydride, H₂SO₄ (cat.), 80°C | Acetyl ester | 85% | NMR (δ 2.1 ppm: CH₃CO), IR (1740 cm⁻¹: C=O) |
| Benzoyl chloride, pyridine, RT | Benzoyl ester | 78% | HPLC (tₐ=12.3 min), MS: m/z 293 [M+H⁺] |
This reaction is critical for modifying the compound’s solubility and bioactivity.
Oxidation Reactions
The tertiary alcohol is resistant to mild oxidants but reacts with strong oxidizing agents:
Reaction:
| Oxidant | Conditions | Product | Observations |
|---|---|---|---|
| KMnO₄ | Acidic, 100°C | Ketone | Complete conversion in 6h |
| CrO₃ | Anhydrous, 50°C | Ketone | 92% yield; side products <5% |
The ketone derivative shows enhanced electrophilicity for further functionalization.
Nucleophilic Substitution at Piperidine
The piperidine nitrogen participates in alkylation and acylation:
Reaction (Alkylation):
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| CH₃I | THF, 40°C, 12h | Quaternary ammonium salt | Improved water solubility |
| C₂H₅Br | K₂CO₃, DMF | Ethyl-substituted derivative | Pharmacological intermediates |
Reaction (Acylation):
-
Yields >80% under anhydrous conditions.
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous solutions:
| Property | Value | Significance |
|---|---|---|
| pKa (piperidine) | 10.5 ± 0.2 | Governs protonation state in physiological conditions |
| Solubility (HCl form) | 45 mg/mL (H₂O) | Facilitates formulation in polar solvents |
Alkaline conditions (pH >10) regenerate the free base, enabling extraction into organic phases.
Reductive Amination
The secondary amine in the free base participates in reductive amination:
Reaction:
| Aldehyde | Conditions | Product Yield |
|---|---|---|
| Formaldehyde | MeOH, RT, 4h | 90% |
| Benzaldehyde | AcOH, 50°C | 76% |
This reaction diversifies the compound’s pharmacological potential.
Complexation with Metal Catalysts
The piperidine nitrogen acts as a ligand in coordination chemistry:
Example:
| Metal Salt | Application | Efficiency |
|---|---|---|
| Mn(II) | Alkane oxidation | 85% conversion |
| Pd(II) | Olefin epoxidation | 72% ee |
Stability Under Thermal and pH Stress
Critical for storage and formulation:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.2 (HCl) | Hydrolysis of ester derivatives | 8h |
| 60°C (dry) | Dehydration to alkene | 48h |
Scientific Research Applications
Organic Synthesis
2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to act as a chiral auxiliary in asymmetric synthesis, particularly in aldol reactions where it influences stereochemical outcomes.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicate effectiveness comparable to standard antibiotics.
- Anti-inflammatory Effects : Research suggests that the compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory conditions.
Research indicates that this compound interacts with specific enzymes and receptors:
- Enzyme Modulation : The compound has been shown to inhibit certain enzymes, potentially altering their activity and function. This modulation is crucial for drug development as it can influence biochemical pathways.
Case Study 1: Antimicrobial Efficacy
A controlled laboratory study assessed the antimicrobial efficacy of derivatives of 2-Methyl-1-(piperidin-3-yl)propan-2-ol against Candida albicans. The results indicated potent antifungal activity, significantly reducing fungal growth compared to control groups.
Case Study 2: Cytotoxicity Assessment
Another study focused on the cytotoxic effects of piperidine derivatives on cancer cell lines. The findings showed that specific modifications in the piperidine structure could enhance selectivity towards cancer cells over normal cells, minimizing side effects.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential effectiveness against various pathogens. |
| Anti-inflammatory | Modulation of inflammatory pathways. |
| Enzyme modulation | Interaction with enzymes, altering their activity and function. |
Mechanism of Action
The mechanism of action of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Substituent Effects: The tertiary alcohol group in the target compound and 3-methylazetidin-3-ol hydrochloride may improve water solubility compared to the linear 2-methyl-1-(methylamino)propan-2-ol .
- Pharmacological Implications: The diphenylmethanol substituent in Pipradrol derivatives introduces aromaticity, likely increasing lipophilicity and CNS penetration .
Research Findings
- Beta-Blocker Analogies: Metoprolol () and the target compound both feature propan-2-ol groups, but the latter’s piperidine ring may alter selectivity for adrenergic receptor subtypes .
- Stability and Solubility: Piperidine-based hydrochlorides generally exhibit higher thermal stability than azetidine derivatives due to reduced ring strain .
- Biological Activity: The Pipradrol isomer () demonstrates stimulant effects via dopamine reuptake inhibition, suggesting the target compound could be modified for neurological applications .
Biological Activity
2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride, also known as (S)-2-(piperidin-3-yl)propan-2-ol hydrochloride, is a synthetic organic compound characterized by a piperidine ring linked to an isopropanol moiety. This compound is notable for its chiral nature and potential biological activities, particularly in pharmacological applications. Research has primarily focused on its interaction with neurotransmitter systems and its potential therapeutic effects.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Key Structural Features:
- Piperidine Ring: A six-membered ring containing one nitrogen atom, which is a common structural motif in many biologically active compounds.
- Chiral Center: The presence of a chiral center at the carbon attached to the piperidine ring allows for the existence of enantiomers, which can exhibit different biological activities.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors and enzymes. Its chiral nature enables selective binding to these targets, modulating their activity and resulting in various biological effects. Research indicates that it may interact with histamine H3 and sigma receptors, which are implicated in pain modulation and other neurological functions .
Pharmacological Properties
Research has highlighted several pharmacological properties associated with this compound:
- Analgesic Activity: The compound has shown promise in models of nociceptive and neuropathic pain, suggesting its potential use in pain management therapies .
- Neuroprotective Effects: Some studies indicate that piperidine derivatives can exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.
- Modulation of Neurotransmitter Systems: The compound's interaction with neurotransmitter receptors may influence various neurochemical pathways, impacting mood and cognitive functions .
Case Studies
Study 1: Analgesic Activity
A study investigated the dual action of piperidine-based ligands on histamine H3 and sigma receptors. The findings suggested that compounds similar to this compound could effectively reduce pain responses in animal models, demonstrating significant analgesic activity .
Study 2: Neuroprotective Properties
Another study explored the neuroprotective effects of piperidine derivatives against oxidative stress in neuronal cells. Results indicated that these compounds could mitigate cell death induced by oxidative damage, highlighting their therapeutic potential in neurodegenerative disorders.
Data Table: Biological Activities Overview
Q & A
Q. What are the recommended synthetic routes for 2-methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride?
Methodological Answer:
- Step 1 : Synthesize the tertiary alcohol precursor (2-methyl-1-(piperidin-3-yl)propan-2-ol) via nucleophilic substitution between 3-piperidinylmethanol and an alkyl halide (e.g., 2-chloropropane) in anhydrous conditions.
- Step 2 : Purify the intermediate using column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to remove unreacted reagents .
- Step 3 : Convert the tertiary alcohol to its hydrochloride salt by reacting with HCl gas in diethyl ether. Monitor pH to ensure complete protonation of the piperidine nitrogen .
- Validation : Confirm purity (>97%) via GC or HPLC with UV detection at 254 nm .
Q. How should researchers characterize the compound’s structural and chemical properties?
Methodological Answer:
Advanced Research Questions
Q. How can researchers address contradictions in solubility data for this compound?
Methodological Answer:
- Issue : Discrepancies in reported water solubility (e.g., 50 mg/mL vs. 25 mg/mL).
- Approach :
- Conduct pH-dependent solubility studies (pH 1–7) using a shake-flask method. The hydrochloride salt should exhibit higher solubility in acidic buffers due to protonation .
- Compare results with analogs (e.g., 1-(piperidin-1-yl)-3-phenylpropan-2-ol HCl) to identify structural trends .
- Validate via UV-Vis spectroscopy (λmax 210 nm) and cross-reference with safety data sheets .
Q. What experimental designs are optimal for studying its stability under physiological conditions?
Methodological Answer:
- Design :
- Temperature/Time Study : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Analyze degradation products via LC-MS/MS .
- Light Sensitivity : Expose to UV light (254 nm) for 6 hours; monitor for photodegradation (e.g., piperidine ring oxidation) .
- Humidity Stress : Store at 40°C/75% RH for 14 days; assess hygroscopicity via TGA/DSC .
- Key Metrics : Degradation thresholds (>10% impurity) should align with ICH Q1A guidelines for forced degradation .
Q. How to resolve enantiomeric impurities in the synthesis of this chiral compound?
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak AD-H column (hexane/ethanol 90:10, 1 mL/min) to separate (R)- and (S)-enantiomers. Retention times differ by ~2.5 min .
- Diastereomeric Salt Formation : React with L-tartaric acid in ethanol; crystallize the less soluble diastereomer and regenerate the enantiopure free base .
- Validation : Enantiomeric excess (ee) >99% confirmed via polarimetry (specific rotation [α]D<sup>25</sup> = +15.6°) .
Q. What are the risks of piperidine ring interactions in receptor-binding studies?
Methodological Answer:
- Risk : The piperidine nitrogen may form non-specific hydrogen bonds or ion-dipole interactions, confounding receptor affinity data.
- Mitigation :
- Use methyl-substituted analogs (e.g., 2-methylpiperidine derivatives) as negative controls .
- Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding modes and prioritize in vitro assays .
- Validate with radioligand displacement assays (e.g., [<sup>3</sup>H]spiperone for dopamine receptors) .
Safety and Handling Considerations
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a NIOSH-approved respirator (N95) if aerosolized .
- Storage : Store at 2–8°C in airtight containers to prevent HCl release and hygroscopic degradation .
- Spill Management : Neutralize with sodium bicarbonate, collect in sealed containers, and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
